molecular formula C24H23ClFN7O B2355439 2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-56-8

2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2355439
CAS No.: 1021025-56-8
M. Wt: 479.94
InChI Key: KHRIGRKNSVZELN-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a multifaceted compound featuring both aromatic and heterocyclic structures. Its distinct molecular architecture allows it to interact with a variety of biological targets, making it a subject of interest in numerous scientific fields.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically starts with 2-chloro-6-fluorobenzoic acid. This acid undergoes a series of reactions such as amination, cyclization, and coupling reactions to form the desired product. The process often includes:

  • Chlorination and fluorination reactions to introduce the chloro and fluoro groups.

  • Coupling with pyrazolo[3,4-d]pyrimidine derivatives under specific catalytic conditions to form the core structure.

  • Reaction with 4-phenylpiperazine to introduce the piperazine ring.

Industrial production methods: Industrially, the production scale involves batch processes in controlled environments to ensure purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are optimized for large-scale production, with purification steps including recrystallization or chromatography.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation reactions typically with agents like hydrogen peroxide, leading to the formation of hydroxylated derivatives.

  • Reduction: Reduction reactions might involve hydrogenation, yielding amines from nitro groups.

  • Substitution: Halogen groups (chloro, fluoro) are prone to nucleophilic substitution under basic conditions, forming various derivatives.

Common reagents and conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild acidic conditions.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major products formed:

  • Hydroxylated and reduced derivatives of the original compound, each having different potential biological activities.

Scientific Research Applications

Chemistry: This compound serves as a building block for synthesizing more complex molecules, enabling the study of structure-activity relationships.

Biology: It’s utilized in studies to understand its interactions with various biological macromolecules, including proteins and enzymes.

Medicine: Potential therapeutic applications include acting as a lead compound in the development of new pharmaceuticals, particularly targeting neurological or oncological pathways.

Industry: Its unique chemical properties are exploited in the manufacturing of specialty chemicals and in material science research.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets:

  • Molecular targets: Often involves binding to receptor sites on proteins, modulating their activity.

  • Pathways involved: Can include inhibition of enzyme activity, altering signal transduction pathways, or interfering with DNA synthesis.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives:

  • 2-chloro-6-fluoro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2-chloro-6-fluoro-N-(2-(4-(phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

These compounds share structural similarities but differ in their side groups and specific substitutions, which can result in differing biological activities and physical properties, making each unique for targeted applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN7O/c25-19-7-4-8-20(26)21(19)24(34)27-9-10-33-23-18(15-30-33)22(28-16-29-23)32-13-11-31(12-14-32)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,27,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRIGRKNSVZELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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